molecular formula C10H10N4O2 B14616296 4,5'-Bipyrimidine, 4',6-dimethoxy- CAS No. 59549-37-0

4,5'-Bipyrimidine, 4',6-dimethoxy-

Katalognummer: B14616296
CAS-Nummer: 59549-37-0
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: UDNKTAHJSMUPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5’-Bipyrimidine, 4’,6-dimethoxy- is a heterocyclic organic compound with the molecular formula C12H12N4O2 It is a derivative of bipyrimidine, featuring methoxy groups at the 4’ and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Bipyrimidine, 4’,6-dimethoxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production methods for 4,5’-Bipyrimidine, 4’,6-dimethoxy- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4,5’-Bipyrimidine, 4’,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

4,5’-Bipyrimidine, 4’,6-dimethoxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5’-Bipyrimidine, 4’,6-dimethoxy- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5’-Bipyrimidine, 4’,6-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

59549-37-0

Molekularformel

C10H10N4O2

Molekulargewicht

218.21 g/mol

IUPAC-Name

4-methoxy-5-(6-methoxypyrimidin-4-yl)pyrimidine

InChI

InChI=1S/C10H10N4O2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3

InChI-Schlüssel

UDNKTAHJSMUPSY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=NC(=C1)C2=CN=CN=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.